One of the primary applications of Oleic Acid-13C involves tracing lipid metabolism. By administering this labeled fatty acid to cells or organisms, researchers can track its incorporation into various lipid molecules such as triglycerides, phospholipids, and cholesteryl esters. This allows them to study the pathways of lipid synthesis, storage, and breakdown within the system. For example, researchers have used Oleic Acid-13C to investigate how different dietary fats influence triglyceride synthesis in the liver [1].
[1] The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species
Oleic Acid-13C can also be used to study the absorption and digestion of fatty acids in the gut. By administering labeled oleic acid and analyzing fecal samples, researchers can assess the intestinal absorption efficiency of this essential fatty acid [2]. This information can be crucial in understanding human health and developing strategies to address nutritional deficiencies.
[2] Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests
Oleic Acid-13C can serve as an internal standard for quantifying unlabeled oleic acid in various biological samples. By comparing the signal intensity of the labeled and unlabeled molecules in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can accurately determine the concentration of oleic acid present [3]. This application is essential for various studies investigating the role of oleic acid in different biological processes.
(Z)-(113C)octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated fatty acid with the chemical formula . It is characterized by a long hydrocarbon chain and a single double bond located at the ninth carbon from the carboxyl end, which gives it its unsaturated nature. Oleic acid is found naturally in various animal and vegetable fats, particularly in olive oil, where it constitutes a significant portion of the total fatty acids. Its molecular weight is approximately 282.46 g/mol, and it exists in both cis and trans configurations, with the cis form being more prevalent in nature .
As a tracer, Oleic Acid-13C doesn't have a specific mechanism of action. Instead, it acts as a substitute for regular oleic acid, allowing researchers to track its incorporation and metabolism within a system. This can be used to study various aspects of fatty acid metabolism, such as uptake by cells, incorporation into cellular structures, and breakdown for energy production [].
Oleic acid exhibits various biological activities:
Oleic acid can be synthesized through several methods:
Oleic acid has a wide range of applications:
Research has indicated that oleic acid interacts with various biological molecules:
Oleic acid shares structural similarities with several other fatty acids. Below are some comparable compounds:
Compound Name | Formula | Characteristics |
---|---|---|
Linoleic Acid | Polyunsaturated fatty acid with two double bonds | |
Stearic Acid | Saturated fatty acid; no double bonds | |
Elaidic Acid | Trans isomer of oleic acid; associated with adverse health effects | |
Palmitoleic Acid | Monounsaturated fatty acid; shorter carbon chain |
Oleic acid's uniqueness lies in its cis configuration at the ninth carbon position, which differentiates it from its trans counterpart (elaidic acid), affecting both its physical properties and biological activities significantly. The presence of this cis double bond contributes to its liquid state at room temperature and enhances its health-promoting properties compared to saturated fats like stearic acid .
Irritant